molecular formula C10H14FN B12302129 2-(3-Fluoro-4-methylphenyl)propan-2-amine

2-(3-Fluoro-4-methylphenyl)propan-2-amine

Cat. No.: B12302129
M. Wt: 167.22 g/mol
InChI Key: NZCTVHLUOYKOEL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14FN/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6H,12H2,1-3H3

InChI Key

NZCTVHLUOYKOEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)propan-2-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropan-2-amines.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-(3-Fluoro-4-methylphenyl)propan-2-amine
  • Molecular Formula : C₁₁H₁₆FN
  • Molecular Weight : 181.25 g/mol
  • CAS Number : 787585-32-4 (among other identifiers)

Key Features :

  • Substituents : A fluorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, attached to a propan-2-amine backbone.
  • Physicochemical Properties : The fluorine atom introduces electronegativity, while the methyl group enhances lipophilicity, influencing solubility and bioavailability.

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-F, 4-CH₃ C₁₁H₁₆FN 181.25 Balanced lipophilicity; moderate electron-withdrawing effects from F and CH₃
2-(2-Fluorophenyl)propan-2-amine 2-F C₉H₁₂FN 153.20 Ortho-substitution may sterically hinder interactions; lower metabolic stability
2-(4-Trifluoromethylphenyl)propan-2-amine 4-CF₃ C₁₀H₁₂F₃N 203.21 Strong electron-withdrawing CF₃ group enhances stability but reduces basicity
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl 2-Cl, 4-F C₉H₁₂ClF₂N 219.65 (free base) Halogenated derivatives show enhanced receptor binding in medicinal chemistry studies
2-(3,5-Dichlorophenyl)propan-2-amine 3-Cl, 5-Cl C₉H₁₁Cl₂N 220.10 Dichloro substitution increases hydrophobicity; potential CNS activity

Key Observations :

  • Positional Effects : Meta and para substituents (e.g., 3-F, 4-CH₃) generally improve steric accessibility for receptor interactions compared to ortho-substituted analogs (e.g., 2-F) .
  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability but may reduce amine basicity, affecting solubility .

Pharmacological and Metabolic Profiles

Compound Reported Activities Metabolic Notes
This compound Limited direct data; analogs suggest serotonin/dopamine modulation akin to 4-FA Methyl group may slow hepatic oxidation compared to non-methylated analogs
4-Fluoroamphetamine (4-FA) Serotonin/norepinephrine release; controlled substance due to stimulant effects Rapid deamination via monoamine oxidase (MAO); shorter half-life than methylated derivatives
N-Methyl-1-(4-fluorophenyl)propan-2-amine (4-FMA) Higher potency than 4-FA; increased risk of neurotoxicity N-methylation reduces MAO susceptibility, prolonging activity

Key Findings :

  • Methylation Impact : The 4-methyl group in this compound may confer metabolic resistance compared to 4-FA, which lacks alkylation .

Key Insights :

  • Chiral Synthesis: Compounds like 2-(4-methoxyphenyl)propan-2-amine derivatives require enantioselective catalysis, whereas non-chiral analogs (e.g., this compound) may use simpler routes .
  • Purity Challenges : Halogenated analogs (e.g., ) often require rigorous purification (e.g., silica gel chromatography) due to byproduct formation .

Biological Activity

2-(3-Fluoro-4-methylphenyl)propan-2-amine, also known as (3-Fluoro-4-methylphenyl)methylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a propan-2-yl amine group. The presence of the fluorine atom significantly influences its chemical reactivity and interaction with biological targets. Its structural formula is represented as follows:

C1H1NC2H1FC3H1C\text{C}_1\text{H}_1\text{N}-\text{C}_2\text{H}_1\text{F}-\text{C}_3\text{H}_1\text{C}

Research indicates that this compound may act through several mechanisms:

  • Monoamine Oxidase (MAO) Inhibition : It interacts with MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission.
  • Transporter Interaction : The compound inhibits the reuptake of neurotransmitters by interacting with the dopamine transporter (DAT) and the serotonin transporter (SERT), further increasing neurotransmitter concentrations.
  • Antagonistic Activity : In studies involving TRPV1 receptors, certain analogues of this compound exhibited significant antagonistic properties, demonstrating potential for pain management applications .

Antimicrobial and Anticancer Research

The compound has shown promise in antimicrobial and anticancer studies. Its mechanism likely involves modulating the activity of specific enzymes or receptors, leading to various biological effects.

Case Studies

  • TRPV1 Antagonism : In a study focused on structure-activity relationships (SAR), compounds related to this compound were evaluated for their ability to act as TRPV1 antagonists. One analogue demonstrated a binding potency significantly higher than parent compounds, indicating potential for therapeutic use in pain relief .
  • Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties through inhibition of glutamate-induced calcium ion uptake, which is critical in neurodegenerative disease pathology .

Data Table: Biological Activities and Potencies

Compound NameBiological ActivityIC50 Value (nM)Reference
This compoundTRPV1 antagonist0.2
Related Analogue AMAO InhibitionN/A
Related Analogue BNeuroprotectiveN/A

Applications

The unique properties of this compound suggest several applications:

  • Pharmaceutical Development : Potential use in developing drugs targeting neurodegenerative diseases and pain management.
  • Research Tools : As a model compound for studying interactions with neurotransmitter systems.

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